
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is an organic compound with the molecular formula C14H18O6 It is a derivative of benzenepropanoic acid, featuring three methoxy groups attached to the benzene ring and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.
Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, ethyl ester: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,4,5-Trimethoxybenzenepropanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is unique due to the presence of both methoxy groups and an ethyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H20O5 |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
ethyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
UZPVWMQTSRIPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
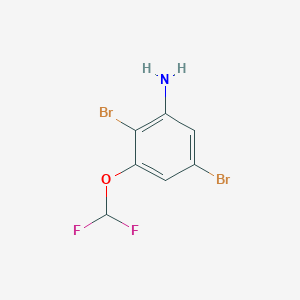
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

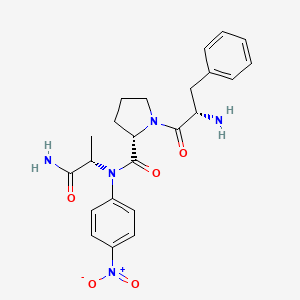
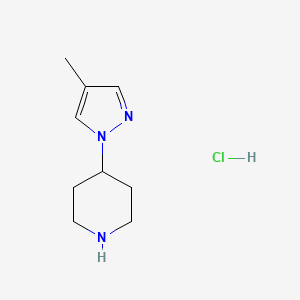
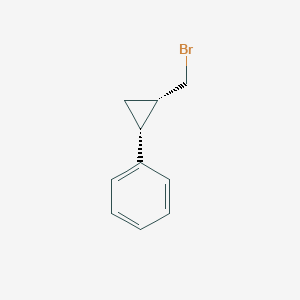
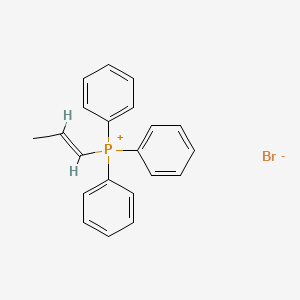
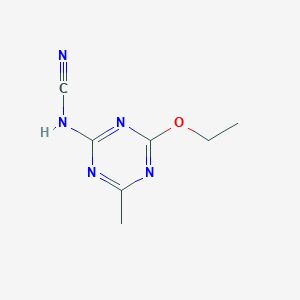

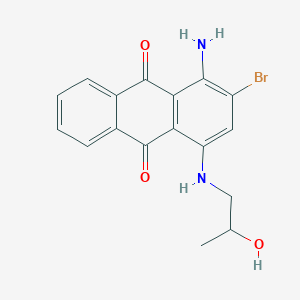
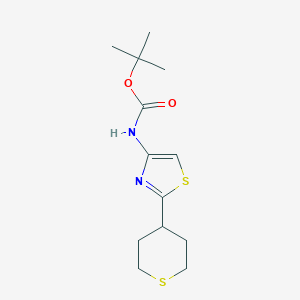
![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
